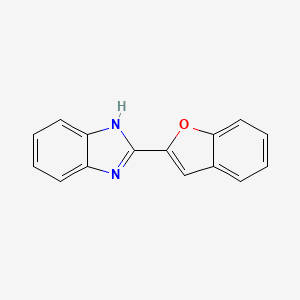

2-(1-Benzofuran-2-yl)-1H-benzimidazole

Description

Properties

CAS No. |

83820-15-9 |

|---|---|

Molecular Formula |

C15H10N2O |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C15H10N2O/c1-4-8-13-10(5-1)9-14(18-13)15-16-11-6-2-3-7-12(11)17-15/h1-9H,(H,16,17) |

InChI Key |

BBBQWRHMACVVMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

The foundational approach involves condensing o-phenylenediamine with benzofuran-2-carboxylic acid derivatives under acidic conditions. For instance, refluxing equimolar amounts of o-phenylenediamine and benzofuran-2-carbonyl chloride in hydrochloric acid (HCl) facilitates imine formation, followed by cyclodehydration to yield the target compound. This method typically achieves moderate yields (60–75%) but requires prolonged reaction times (8–12 hours).

Thermal Dehydration

Thermal methods employ high temperatures (150–200°C) to drive cyclization without solvents. A mixture of o-phenylenediamine and benzofuran-2-carbaldehyde, heated under nitrogen, undergoes Schiff base formation and subsequent ring closure. While this approach avoids solvent waste, side reactions such as oxidative decomposition limit yields to 50–65%.

Catalytic Synthesis Using Nanomaterials

Zinc Oxide Nanoparticles (ZnO-NPs)

Sharma et al. demonstrated that ZnO-NPs catalyze the condensation of o-phenylenediamine and benzofuran-2-carbaldehyde via a ball-milling technique. The nanoparticles activate the aldehyde group, accelerating imine intermediate formation. This solvent-free method achieves 89% yield within 40 minutes, with the catalyst recyclable for five cycles without significant activity loss.

BiOCl/FeOCl/SiO₂ Nanocomposites

Wang et al. reported a BiOCl/FeOCl/SiO₂ nano-rod system that enhances reaction efficiency through dual activation: the aldehyde coordinates with Lewis acid sites on BiOCl/FeOCl, while SiO₂ mediates electron transfer. This method reduces reaction time to 30 minutes and improves yield to 92% under mild conditions (80°C).

Magnesium Oxide Nanoparticles

Naeimi and Alishahi utilized nanocrystalline MgO as a solid base catalyst, which deprotonates o-phenylenediamine, enhancing nucleophilic attack on the aldehyde. The reaction proceeds in 2 hours with 85% yield, outperforming traditional bases like K₂CO₃.

Multi-Step Functionalization Strategies

Diazonium Salt Coupling

A diazonium intermediate approach, adapted from Kumar et al., involves:

Thiosemicarbazide Intermediate

Bahadorikhalili et al. developed a route involving thiosemicarbazide formation (Figure 1). Benzofuran-2-carbonyl chloride reacts with thiosemicarbazide to form an acylthiosemicarbazide, which cyclizes under basic conditions to the benzimidazole core. This method achieves 82% yield but requires meticulous pH control during cyclization.

Solvent-Free and Green Chemistry Approaches

Ball-Milling Techniques

Ball-milling o-phenylenediamine and benzofuran-2-carbaldehyde with ZnO-NPs eliminates solvent use and reduces energy input. The mechanochemical force enhances molecular collisions, completing the reaction in 45 minutes with 88% yield.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Conditions | Yield (%) | Time |

|---|---|---|---|---|

| Acid-Catalyzed | HCl | Reflux, 8–12 h | 60–75 | High |

| ZnO-NP Ball-Milling | ZnO nanoparticles | Solvent-free, 40 min | 89 | Low |

| BiOCl/FeOCl/SiO₂ | Nanocomposite | 80°C, 30 min | 92 | Low |

| Diazonium Coupling | NaNO₂/HCl | 0–5°C, 3 h | 78 | Moderate |

Challenges and Optimization Strategies

Side Reactions and Purity

Oxidative decomposition of intermediates remains a hurdle, particularly in thermal methods. Implementing inert atmospheres (N₂ or Ar) and low-temperature diazotization minimizes byproducts.

Catalyst Recovery

Nanoparticle catalysts (e.g., ZnO-NPs) face aggregation after cycles. Surface functionalization with polyethylene glycol (PEG) improves dispersion and recyclability, as demonstrated in β-cyclodextrin-PEG hybrid systems.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

While there is no information about the specific compound "2-(1-Benzofuran-2-yl)-1H-benzimidazole," the search results discuss the applications of benzofuran and benzimidazole derivatives, which share structural similarities.

Benzofuran Derivatives

Benzofuran derivatives exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them potential drug candidates . Research highlights the following applications:

- Antimicrobial Agents: Benzofuran derivatives have shown promise as antimicrobial agents . For instance, certain derivatives have demonstrated activity against S. aureus and E. coli, with some exhibiting comparable efficacy to sparfloxacin and norfloxacin . Additionally, some synthesized compounds displayed a broad spectrum of activity against C. krusei and C. albicans .

- Antifungal Applications: Certain aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones, aryl (3-methyl-benzofuran-2-yl) ketoximes, and aryl [3-(imidazol-1-yl/triazol-1-ylmethyl)benzofuran-2-yl] ketoximes have shown moderate antifungal activity against C. glabrata and C. albicans .

Benzimidazole Derivatives

Benzimidazole derivatives have a wide array of pharmacological applications .

- Anti-inflammatory and Analgesic Effects: Certain N-substituted benzimidazole derivatives have demonstrated analgesic activity, reducing writhing compared to aspirin in tests . Some compounds have also shown significant anti-inflammatory effects, reducing edema compared to standard drugs like rofecoxib and indomethacin .

- Cyclooxygenase Inhibition: Some benzimidazole derivatives have shown remarkable in vitro cyclooxygenase inhibition . For example, compounds 136–137 exhibited significant in vitro cyclooxygenase inhibition and edema reduction . Additionally, compound 162 displayed maximum selectivity towards the COX-2 enzyme .

- Antiproliferative Activity: Certain benzimidazole derivatives exhibit antiproliferative activity. Compound 2g displayed the best antiproliferative activity against the MDA-MB-231 cell line .

- Antibacterial Activity: Some benzimidazole derivatives exhibit antibacterial activity. Compound 2g displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

- Antifungal Activity: Certain benzimidazole derivatives exhibit antifungal activities. Compounds 1b , 1c , 2e , and 2g revealed moderate activities toward Candida albicans and Aspergillus niger .

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2-position of benzimidazole significantly influences electronic, solubility, and pharmacokinetic properties:

Key Observations :

Key Observations :

Comparison of Yields :

| Substituent | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Chloro-3-fluorophenyl | Benzene, reflux | 76 |

| 2-Thienyl | Not specified | Data N/A |

| Hydroxy-phenyl | Na₂S₂O₅ in DMF | 62–76 |

Structural and Crystallographic Insights

- Planarity : The benzimidazole core in 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole is nearly planar (dihedral angle: 2.25°), facilitating intermolecular hydrogen bonding (N–H···N) and π-π stacking .

- Disorder in Fluorine : Positional disorder in halogenated analogs (e.g., ) underscores the challenges in crystallizing substituted benzimidazoles.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-Benzofuran-2-yl)-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from benzofuran and benzimidazole precursors. A widely used method is the cyclization of 2-aminobenzimidazole derivatives with functionalized benzofurans under acidic or catalytic conditions. For example, condensation reactions using acetic acid or polyphosphoric acid as catalysts at 80–120°C yield the target compound . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency .

- Temperature control : Gradual heating prevents side reactions (e.g., decomposition of benzofuran moieties) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies in biological data (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell lines, assay protocols, or compound purity. Methodological solutions include:

- Standardized bioassays : Use established cell lines (e.g., MCF-7 for breast cancer) and replicate conditions from peer-reviewed studies .

- Meta-analysis : Statistically aggregate data from multiple sources to identify trends .

- Purity validation : Employ HPLC (>95% purity) and NMR to confirm structural integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 261) .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for benzimidazole-benzofuran hybrids?

Density Functional Theory (DFT) and molecular docking are pivotal:

- DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Docking studies : Map interactions with biological targets (e.g., binding to tubulin in cancer cells) using software like AutoDock .

- MD simulations : Assess stability of ligand-protein complexes over time .

Basic: What are the documented pharmacological activities of this compound, and what experimental models are used?

Reported activities include:

- Anticancer : Evaluated via MTT assays on HeLa and HepG2 cells, with mechanisms involving apoptosis induction .

- Antimicrobial : Tested against S. aureus and E. coli using agar diffusion, with MIC values ranging 8–32 µg/mL .

- Antioxidant : DPPH radical scavenging assays show IC₅₀ ~50 µM .

Advanced: How can reaction mechanisms for benzofuran-benzimidazole fusion be validated experimentally?

Mechanistic studies employ:

- Isotopic labeling : Track intermediates using ¹⁵N-labeled amines in cyclization steps .

- Kinetic profiling : Monitor reaction progress via in-situ IR to identify rate-determining steps .

- Trapping experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates .

Basic: What safety precautions are required when handling hazardous intermediates during synthesis?

Critical measures include:

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during acid catalysis) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents .

- Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can thermal stability and decomposition pathways of this compound be analyzed?

Techniques include:

- TGA/DTA : Determine decomposition temperatures (e.g., onset at ~250°C) and identify volatile fragments .

- Py-GC/MS : Analyze pyrolytic products (e.g., benzofuran derivatives) under inert conditions .

Basic: What solvents and catalysts are optimal for functionalizing the benzimidazole ring?

- Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at the 5-position .

- N-Alkylation : Employ K₂CO₃ as a base in DMF for reactions with alkyl halides .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ for aryl group introduction .

Advanced: How do crystallographic studies contribute to understanding the compound’s molecular geometry?

Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.